methyl bicyclo[4.1.0]heptane-3-carboxylate methyl bicyclo[4.1.0]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 54376-68-0
VCID: VC12019496
InChI: InChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3
SMILES: COC(=O)C1CCC2CC2C1
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

methyl bicyclo[4.1.0]heptane-3-carboxylate

CAS No.: 54376-68-0

Cat. No.: VC12019496

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

methyl bicyclo[4.1.0]heptane-3-carboxylate - 54376-68-0

Specification

CAS No. 54376-68-0
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name methyl bicyclo[4.1.0]heptane-3-carboxylate
Standard InChI InChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3
Standard InChI Key JVULLTWHNXNGSK-UHFFFAOYSA-N
SMILES COC(=O)C1CCC2CC2C1
Canonical SMILES COC(=O)C1CCC2CC2C1

Introduction

Chemical Structure and Molecular Properties

Methyl bicyclo[4.1.0]heptane-3-carboxylate belongs to the bicyclo[4.1.0]heptane family, featuring a seven-membered ring system comprising a cyclohexane ring fused to a cyclopropane ring. The ester functional group at position 3 introduces polarity and reactivity distinct from simpler bicyclic hydrocarbons.

Molecular Formula and Weight

The molecular formula is C₁₀H₁₆O₂, derived from the parent carboxylic acid (C₉H₁₄O₂) through esterification with methanol. The molecular weight is 168.23 g/mol, calculated as follows:

Molecular weight=(12×10)+(1×16)+(16×2)=168g/mol.\text{Molecular weight} = (12 \times 10) + (1 \times 16) + (16 \times 2) = 168 \, \text{g/mol}.

Structural Features

The bicyclo[4.1.0]heptane system imposes significant strain due to the cyclopropane ring, influencing both physical properties and chemical reactivity. The ester group at position 3 adopts a pseudo-equatorial orientation to minimize steric hindrance .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
IUPAC NameMethyl bicyclo[4.1.0]heptane-3-carboxylate
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
Boiling PointNot reported (estimated >200°C)
SolubilityLow in water; soluble in organic solvents

Synthesis and Preparation Methods

The synthesis of methyl bicyclo[4.1.0]heptane-3-carboxylate typically involves two stages: (1) construction of the bicyclic framework and (2) esterification of the carboxylic acid precursor.

Bicyclo[4.1.0]heptane Core Formation

The bicyclo[4.1.0]heptane system is commonly synthesized via Diels-Alder reactions or cyclopropanation strategies:

  • Diels-Alder Approach: Reaction of a diene with a cyclopropane-containing dienophile yields the bicyclic structure. For example, cyclohexadiene reacts with methyl acrylate under high pressure to form the bicyclo[4.1.0] framework .

  • Cyclopropanation: Transition metal-catalyzed cyclopropanation of cyclohexene derivatives introduces the strained three-membered ring. Rhodium(II) catalysts are effective for this transformation .

Esterification of the Carboxylic Acid Precursor

The carboxylic acid at position 3 is esterified using methanol and an acid catalyst (e.g., sulfuric acid):

Bicyclo[4.1.0]heptane-3-carboxylic acid+CH₃OHH⁺Methyl ester+H₂O.\text{Bicyclo[4.1.0]heptane-3-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester} + \text{H₂O}.

This reaction typically proceeds at 60–80°C with yields exceeding 85% .

Reactivity and Chemical Transformations

The ester group and strained bicyclic system enable diverse reactivity:

Hydrolysis and Transesterification

  • Acidic Hydrolysis: Reverts the ester to the carboxylic acid, useful for further functionalization.

  • Transesterification: Reacts with higher alcohols (e.g., ethanol) to yield alternative esters, facilitated by titanium tetraalkoxides .

Ring-Opening Reactions

The cyclopropane ring undergoes selective ring-opening under catalytic hydrogenation or oxidative conditions:

Bicyclo[4.1.0]heptaneH₂/PdMethyl cyclohexane-3-carboxylate.\text{Bicyclo[4.1.0]heptane} \xrightarrow{\text{H₂/Pd}} \text{Methyl cyclohexane-3-carboxylate}.

This reaction is critical for accessing linear derivatives for pharmaceutical applications .

Applications in Organic Synthesis

Methyl bicyclo[4.1.0]heptane-3-carboxylate serves as a versatile intermediate:

Building Block for Natural Product Synthesis

The strained ring system mimics terpene derivatives, enabling syntheses of sesquiterpenes and diterpenes. For example, it has been used in the total synthesis of (−)-α-pinene analogs .

Polymer Chemistry

Incorporating the bicyclic ester into polymers enhances thermal stability. Copolymers with ethylene exhibit glass transition temperatures (Tg) exceeding 120°C .

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